Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Overview
Description
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound with the molecular formula C10H18N2O2. It is known for its unique structure, which includes a diazabicycloheptane core. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazabicycloheptane precursor. The reaction is carried out under inert conditions, often using nitrogen or argon gas, to prevent oxidation and other side reactions. The reaction temperature is usually maintained between 2-8°C to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Lithium aluminum hydride; reaction conditions include cooling to prevent excessive heat generation.
Substitution: Various nucleophiles; reaction conditions depend on the nucleophile used and the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazabicycloheptane derivatives.
Scientific Research Applications
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The diazabicycloheptane core is crucial for its binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride
- Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Uniqueness
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is unique due to its specific diazabicycloheptane structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCQQZHIBTVQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674240 | |
Record name | tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122848-57-1 | |
Record name | tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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